molecular formula C5H11NO2 B555821 L-Leucine-15N CAS No. 59935-31-8

L-Leucine-15N

Cat. No.: B555821
CAS No.: 59935-31-8
M. Wt: 132.17 g/mol
InChI Key: KZSNJWFQEVHDMF-JGTYJTGKSA-N
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Description

H-[15N]Leu-OH, also known as L-Leucine-15N, is a variant of the amino acid leucine where the nitrogen atom is replaced with the nitrogen-15 isotope . It is primarily used for research purposes .


Molecular Structure Analysis

H-[15N]Leu-OH has a molecular formula of C5H11NO2 and a molecular weight of 132.17 g/mol. The structure of H-[15N]Leu-OH is similar to that of leucine, with the only difference being the replacement of a nitrogen atom with the nitrogen-15 isotope .


Physical and Chemical Properties Analysis

H-[15N]Leu-OH has a molecular weight of 131.2 and a molecular formula of C6H13NO2 . Its physical and chemical properties are likely to be similar to those of leucine, although specific details are not provided in the available resources .

Scientific Research Applications

1. Spectroscopy and Distance Measurements

Research has demonstrated the utility of deuteration together with the back substitution of exchangeable protons for attenuating strong 1H-1H couplings in 1H magic angle spinning (MAS) spectra of solids. This technique facilitates 15N-1H correlation experiments and the measurement of 1H-1H distances, essential for understanding molecular structures in detail. Such studies are performed on dipeptides like N-Ac-Val-Leu-OH, synthesized from uniformly [2H, 15N] labeled materials, showcasing the significant role of H-[15N]Leu-OH in advancing NMR spectroscopy techniques (Reif et al., 2001).

2. Hydrogen Bond Analysis in Biomolecules

Direct detection of N−H⋯N and N−H⋯O=C hydrogen bonds in 15N isotope-labeled biomolecules has been achieved through nuclear magnetic resonance (NMR) spectroscopy. These experiments detect electron-mediated scalar couplings across hydrogen bonds, connecting magnetically active 15N nuclei of the hydrogen bond donor and acceptor. This method offers a direct way to identify all partners of the hydrogen bond, their geometries, and dynamics in a single experiment, providing valuable insights into the structural aspects of proteins and nucleic acids (Dingley et al., 2008).

3. Understanding Hydroxyl Radical Mobility

The mobility mechanism of hydroxyl radicals in aqueous solutions has been explored through the study of H-transfer reactions. These studies contribute to a deeper understanding of the hydroxyl radical's role in environmental and biological systems. The findings shed light on the rapid process of H-transfer in water, which is crucial for various chemical reactions in aqueous environments (Codorniu-Hernández & Kusalik, 2012).

4. Hydrogen Detection Techniques

Advancements in hydrogen depth profiling through nuclear reaction analysis (NRA) highlight the method's utility for observing hydrogen at solid surfaces and interfaces. This technique, quantitative and non-destructive, is pivotal for investigating hydrogen interactions with various materials, including those involving H-[15N]Leu-OH (Wilde & Fukutani, 2014).

Biochemical Analysis

Biochemical Properties

L-Leucine-15N participates in numerous biochemical reactions, similar to its unlabeled counterpart. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a key player in protein synthesis, where it is incorporated into growing peptide chains . It also activates the mTOR signaling pathway, which is crucial for protein synthesis and cell growth .

Cellular Effects

This compound influences various types of cells and cellular processes. It plays a significant role in cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it activates the mTOR signaling pathway, which regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It binds to biomolecules, influences enzyme activity, and induces changes in gene expression . Its activation of the mTOR signaling pathway is a prime example of its molecular action .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . For instance, it is a key player in the branched-chain amino acid degradation pathway, which breaks down leucine into smaller molecules that can be used for energy production .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is taken up by cells via specific amino acid transporters . Once inside the cell, it can be distributed to various cellular compartments depending on its role .

Subcellular Localization

The subcellular localization of this compound depends on its role within the cell. It can be found in various compartments or organelles, depending on the cell’s needs

Properties

IUPAC Name

(2S)-2-(15N)azanyl-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-GEERXGHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438103
Record name L-Leucine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59935-31-8
Record name L-Leucine-15N
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59935-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Leucine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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